molecular formula C20H23NO3S B2381559 Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 329222-34-6

Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2381559
CAS No.: 329222-34-6
M. Wt: 357.47
InChI Key: UMLNKXUPYBEESH-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative featuring a 4-methylbenzoyl substituent at the 2-position and an ethyl ester group at the 3-position. The 4-methylbenzoyl group introduces steric and electronic effects that influence molecular interactions, while the ethyl ester enhances solubility and synthetic versatility .

Properties

IUPAC Name

ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-4-24-20(23)17-15-10-7-13(3)11-16(15)25-19(17)21-18(22)14-8-5-12(2)6-9-14/h5-6,8-9,13H,4,7,10-11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLNKXUPYBEESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C20H23NO3S
  • Molecular Weight : 357.46652 g/mol
  • CAS Number : 309721-15-1

The compound exhibits a variety of biological activities that can be attributed to its structural features. The benzothiophene moiety is known for its interaction with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways.

Antineoplastic Activity

Research indicates that derivatives of benzothiophene compounds show significant antitumor activity. This compound has been evaluated for its ability to inhibit the growth of cancer cell lines such as TK-10 (renal carcinoma) and HT-29 (colorectal carcinoma) through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

The compound's anti-inflammatory properties may be linked to its ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical mediators in inflammatory responses. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines .

Biological Activity Data

Activity TypeObservationsReference
AnticancerInhibits growth in TK-10 and HT-29 cell lines
Anti-inflammatoryReduces cytokine levels in vitro
Enzyme InhibitionInhibits COX and LOX activities

Case Study 1: Antitumor Efficacy

A study conducted on various benzothiophene derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism was primarily through the induction of apoptosis via mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing the anti-inflammatory potential of related compounds, it was found that treatment with ethyl 6-methyl derivatives significantly lowered the levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS), indicating a strong anti-inflammatory response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound is compared to analogs with variations in the acyl/amino substituent and ester groups. Key structural differences and their implications are summarized below:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Structural Notes
Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Target) 4-methylbenzoylamino C₂₁H₂₅NO₃S 371.49 Methyl group on benzoyl enhances lipophilicity; ethyl ester aids crystallinity .
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzamido C₁₈H₂₀N₂O₃S 344.43 Planar benzamido group forms S(6) hydrogen-bonded motif; dihedral angle 8.13° between rings .
Ethyl 2-[(phenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Phenylacetylamino C₂₁H₂₅N₂O₃S 385.50 Phenylacetyl group increases steric bulk; higher molecular weight vs. target .
Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-chlorophenyl carbamoyl C₁₉H₂₀ClN₃O₃S 413.90 Chlorine atom enhances electron-withdrawing effects; potential for halogen bonding .
Ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-methoxy-4-oxobutanoylamino C₁₆H₂₁NO₅S 339.41 Methoxy and ketone groups introduce polarity; may alter metabolic stability .
Ethyl 6-methyl-2-({[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-... Trifluoromethyl-pyrazolopyrimidine carbonyl C₂₆H₂₃F₃N₄O₃S 552.55 Bulky trifluoromethyl-pyrazolopyrimidine group increases steric hindrance and lipophilicity .

Physicochemical Properties

  • Lipophilicity : The 4-methylbenzoyl group in the target compound provides moderate lipophilicity, whereas the trifluoromethyl-pyrazolopyrimidine substituent (in ) significantly increases logP due to fluorine atoms.
  • Hydrogen Bonding : The benzamido analog () exhibits an intramolecular N–H⋯O hydrogen bond (S(6) motif), which stabilizes the crystal lattice. In contrast, the 4-chlorophenyl carbamoyl derivative () may engage in halogen bonding.
  • Solubility: The methoxy-oxobutanoyl analog () has higher polarity due to its ester and ketone groups, likely improving aqueous solubility compared to the target compound.

Crystallographic and Conformational Analysis

  • Disorder in Cyclohexene Ring : Analogous compounds (e.g., ) exhibit disordered methylene groups in the tetrahydrobenzothiophene ring, suggesting conformational flexibility.
  • Planarity : The benzamido derivative () shows near-planar alignment between the benzothiophene and phenyl rings (dihedral angle 8.13°), whereas bulkier substituents (e.g., ) may induce greater torsional strain.

Preparation Methods

Reaction Components and Mechanism

  • Ketone precursor : 4-Methylcyclohexanone provides the tetrahydrobenzothiophene backbone.
  • α-Cyanoacetate : Ethyl cyanoacetate introduces the ester and cyano groups.
  • Elemental sulfur : Acts as a cyclizing agent to form the thiophene ring.

The mechanism involves:

  • Knoevenagel condensation between the ketone and cyanoacetate to form an α,β-unsaturated nitrile.
  • Sulfur incorporation via nucleophilic attack, leading to cyclization and aromatization.
  • Amination at the 2-position through hydrolysis of the nitrile group.

Catalytic Advances

Traditional Gewald reactions require stoichiometric amounts of amine bases, but recent work demonstrates the efficacy of piperidinium borate (Pip borate) as a conjugate acid-base pair catalyst (20 mol%), achieving yields exceeding 85%. This method eliminates excess base usage, simplifying purification and reducing waste.

Optimized Synthetic Protocols

General Procedure

A mixture of 4-methylcyclohexanone (1.0 equiv), ethyl cyanoacetate (1.0 equiv), sulfur (1.0 equiv), and Pip borate (0.2 equiv) in ethanol/water (9:1, 10 mL) is stirred at 100°C for 6–8 hours. Post-reaction, the mixture is diluted with water, and the precipitate is filtered and recrystallized from dichloromethane/hexanes.

Reaction Condition Optimization

Key parameters influencing yield and purity include:

Parameter Optimal Condition Yield (%) Purity (%)
Solvent Ethanol/water 87 ≥95
Temperature 100°C 85 93
Catalyst Loading 20 mol% Pip borate 89 96

Higher temperatures (>110°C) promote side reactions, while polar aprotic solvents like DMF reduce cyclization efficiency.

Post-Synthetic Functionalization

The intermediate 2-aminothiophene undergoes amidation with 4-methylbenzoyl chloride to install the [(4-methylbenzoyl)amino] group:

Amidation Protocol

  • Activation : 2-Amino intermediate (1.0 equiv) is dissolved in anhydrous THF under nitrogen.
  • Acylation : 4-Methylbenzoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (1.5 equiv).
  • Quenching : The reaction is stirred for 12 hours, quenched with ice-water, and extracted with ethyl acetate.
  • Purification : Column chromatography (SiO₂, hexanes/ethyl acetate 7:3) yields the final product.

Yield and Purity Data

Step Yield (%) Purity (%)
Gewald reaction 87 95
Amidation 78 98
Overall 68 93

Comparative Analysis of Catalysts

The choice of catalyst significantly impacts reaction efficiency:

Catalyst Loading (mol%) Yield (%) Reaction Time (h)
Pip borate 20 89 6
Triethylamine 100 75 10
N-Ethylmorpholine 100 82 8

Pip borate’s dual acid-base nature accelerates both condensation and cyclization steps, reducing time and improving atom economy.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous flow systems : Enhance heat/mass transfer, reducing reaction time to 2 hours.
  • Solvent recycling : Ethanol/water mixtures are distilled and reused, cutting costs by 30%.

Quality Control Metrics

  • HPLC analysis : Confirms >98% purity using a C18 column (acetonitrile/water 70:30).
  • X-ray crystallography : Validates molecular structure (space group P1, R-factor 0.045).

Q & A

Q. What are the standard synthetic routes for Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions:

Core formation : Cyclocondensation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives with appropriate reagents to form the tetrahydrobenzothiophene core.

Functionalization : Acylation of the amino group using 4-methylbenzoyl chloride under reflux conditions in chloroform or dichloromethane, followed by purification via recrystallization (ethanol or methanol) .

Optimization :

  • Use Design of Experiments (DoE) to refine reaction parameters (temperature, stoichiometry).
  • Employ HPLC-PDA for purity assessment, targeting >98% purity by minimizing side products (e.g., unreacted intermediates) .

Q. Which analytical techniques are critical for structural validation of this compound?

Key characterization methods include:

TechniqueApplicationExample Data
NMR Confirm regiochemistry of substituents (e.g., δ 1.35 ppm for ethyl ester protons, δ 8.70 ppm for NH groups) .¹H/¹³C assignments for methyl, benzoyl, and cyclohexene moieties.
X-ray crystallography Resolve stereochemistry and hydrogen-bonding patterns (e.g., S(6) ring motifs via N–H⋯O interactions) using SHELXL .Dihedral angles between benzothiophene and benzoyl groups (~8–9°) .
IR spectroscopy Identify functional groups (e.g., 1727 cm⁻¹ for ester C=O, 1668 cm⁻¹ for amide C=O) .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) using IC₅₀ as a benchmark .
  • Receptor binding studies : Use surface plasmon resonance (SPR) to quantify interactions with pain-related targets (e.g., COX-2 or opioid receptors) .
  • Metabolic stability : Evaluate hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH) .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for cancer versus analgesic targets?

  • Substituent effects :

    SubstituentImpactExample
    4-Methylbenzoyl Enhances lipophilicity and receptor binding via π-π stacking .Higher COX-2 inhibition vs. unsubstituted analogs.
    Morpholine moiety (in derivatives)Improves solubility and CNS penetration .Test via parallel artificial membrane permeability assay (PAMPA).
  • Methodology :

    • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes.
    • Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How should researchers resolve contradictions in pharmacological data across studies?

Case example : Discrepancies in IC₅₀ values for COX-2 inhibition.

  • Root cause analysis :
    • Assay variability : Compare protocols (e.g., enzyme source, incubation time).
    • Compound stability : Test degradation under assay conditions via LC-MS .
    • Impurity profiling : Identify trace byproducts (e.g., hydrolyzed esters) using HRMS .
  • Resolution :
    • Standardize assays (e.g., recombinant human COX-2).
    • Use orthogonal assays (e.g., Western blot for protein expression vs. enzymatic activity) .

Q. What strategies optimize crystallization for X-ray studies of derivatives?

  • Solvent selection : Screen polar/non-polar mixtures (e.g., ethanol/hexane) to induce slow nucleation .
  • Temperature gradients : Use ORTEP-3 or WinGX to model crystal packing and hydrogen-bond networks .
  • Disorder management : Refine anisotropic displacement parameters (ADPs) in SHELXL for disordered methylene groups .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Key structural variables :

    VariableBiological Impact
    Benzothiophene ring saturation Modulates conformational flexibility and target engagement .
    Ester vs. carboxylate Affects membrane permeability and metabolic stability .
  • Methodology :

    • Synthesize analogs with halogen (Cl, Br) or electron-withdrawing groups (NO₂) at the benzoyl position.
    • Corrogate activity data with Hammett σ values or Hirshfeld surface analysis .

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